molecular formula C11H13ClO3S B13635716 2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride

2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride

Katalognummer: B13635716
Molekulargewicht: 260.74 g/mol
InChI-Schlüssel: UHKBHPXYHXJGAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride is an organic compound with a complex structure It is characterized by the presence of an indane moiety, an ether linkage, and a sulfonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the indane derivative, followed by the introduction of the ether linkage and finally the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The indane moiety can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Water or aqueous base under controlled conditions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride exerts its effects depends on its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indane moiety may also interact with hydrophobic regions of target molecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride: Similar structure but with a different position of the ether linkage.

    1-(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride: Contains an acetyl chloride group instead of a sulfonyl chloride.

    4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid: A more complex structure with additional functional groups.

Uniqueness

2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the indane moiety and the sulfonyl chloride group makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Eigenschaften

Molekularformel

C11H13ClO3S

Molekulargewicht

260.74 g/mol

IUPAC-Name

2-(2,3-dihydro-1H-inden-5-yloxy)ethanesulfonyl chloride

InChI

InChI=1S/C11H13ClO3S/c12-16(13,14)7-6-15-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2

InChI-Schlüssel

UHKBHPXYHXJGAV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C=C(C=C2)OCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.